(2S)-1-(3,5-dichloro-2-hydroxy-phenyl)sulfonylpyrrolidine-2-carboxylic Acid
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Overview
Description
1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline is a chemical compound known for its unique structure and properties It features a sulfonyl group attached to a proline moiety, with two chlorine atoms and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with l-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atoms and hydroxyl group on the phenyl ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: A precursor used in the synthesis of 1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline.
1-(3,5-Dichloro-2-hydroxyphenyl)-1-propanone: A related compound with similar structural features.
Uniqueness
1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline is unique due to its combination of a sulfonyl group with a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H11Cl2NO5S |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
(2S)-1-(3,5-dichloro-2-hydroxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO5S/c12-6-4-7(13)10(15)9(5-6)20(18,19)14-3-1-2-8(14)11(16)17/h4-5,8,15H,1-3H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
YYZPIAJBECQUSP-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
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